

# Spectroscopic Characterization of (3,5-Diethoxyphenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

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This technical guide provides an in-depth analysis of the spectroscopic data for **(3,5-Diethoxyphenyl)methanol**, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of the spectra, grounded in fundamental principles and supported by data from analogous compounds, to provide a robust framework for the structural elucidation of this molecule.

## Molecular Structure and Overview

**(3,5-Diethoxyphenyl)methanol** is an aromatic alcohol characterized by a benzene ring substituted with two ethoxy groups at the meta positions and a hydroxymethyl group. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound in research and manufacturing settings.

Figure 1. Chemical structure of **(3,5-Diethoxyphenyl)methanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **(3,5-Diethoxyphenyl)methanol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment of the protons and carbons, respectively.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **(3,5-Diethoxyphenyl)methanol** is predicted to show distinct signals for the aromatic protons, the benzylic methylene protons, the ethoxy groups, and the hydroxyl proton. The predicted chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted <sup>1</sup>H NMR Data for **(3,5-Diethoxyphenyl)methanol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.45	d	2H	H-2, H-6 (Aromatic)
~6.35	t	1H	H-4 (Aromatic)
~4.60	s	2H	-CH <sub>2</sub> OH (Benzylic)
~4.00	q	4H	-OCH <sub>2</sub> CH <sub>3</sub> (Ethoxy)
~2.10	s (broad)	1H	-OH (Hydroxyl)
~1.40	t	6H	-OCH <sub>2</sub> CH <sub>3</sub> (Ethoxy)

### Interpretation:

- Aromatic Protons (H-2, H-6, and H-4): The protons on the aromatic ring are expected to appear in the upfield region of the aromatic range (typically 6.5-8.0 ppm) due to the electron-donating effect of the two ethoxy groups.[1][2] The two equivalent protons at positions 2 and 6 (H-2, H-6) are predicted to appear as a doublet, coupled to the proton at position 4. The H-4 proton is expected to be a triplet, coupled to the two equivalent H-2 and H-6 protons.
- Benzylic Protons (-CH<sub>2</sub>OH): The two protons of the methylene group attached to the aromatic ring are chemically equivalent and are expected to appear as a singlet around 4.60 ppm.[3]
- Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

- Ethoxy Protons (-OCH<sub>2</sub>CH<sub>3</sub>): The two ethoxy groups are equivalent due to the symmetry of the molecule. The four methylene protons are expected to appear as a quartet due to coupling with the adjacent methyl protons. The six methyl protons will appear as a triplet, coupled to the methylene protons.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted <sup>13</sup>C NMR Data for **(3,5-Diethoxyphenyl)methanol**

Chemical Shift (ppm)	Assignment
~160	C-3, C-5 (Aromatic)
~144	C-1 (Aromatic)
~105	C-2, C-6 (Aromatic)
~100	C-4 (Aromatic)
~65	-CH <sub>2</sub> OH (Benzyllic)
~63	-OCH <sub>2</sub> CH <sub>3</sub> (Ethoxy)
~15	-OCH <sub>2</sub> CH <sub>3</sub> (Ethoxy)

Interpretation:

- Aromatic Carbons: The carbons attached to the electron-donating ethoxy groups (C-3 and C-5) are expected to be the most downfield of the aromatic signals.[\[1\]](#)[\[4\]](#) The carbon bearing the hydroxymethyl group (C-1) will also be significantly downfield. The other aromatic carbons (C-2, C-6, and C-4) will appear at higher field strengths.
- Benzyllic and Ethoxy Carbons: The benzyllic carbon (-CH<sub>2</sub>OH) and the methylene carbons of the ethoxy groups (-OCH<sub>2</sub>CH<sub>3</sub>) are expected in the 60-70 ppm range. The methyl carbons of the ethoxy groups will be the most upfield signal.[\[5\]](#)

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(3,5-Diethoxyphenyl)methanol** is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for **(3,5-Diethoxyphenyl)methanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration
3550-3200	Strong, Broad	O-H	Stretch
3100-3000	Medium	C-H (Aromatic)	Stretch
2980-2850	Medium	C-H (Aliphatic)	Stretch
1600-1585	Medium	C=C (Aromatic)	Stretch
1500-1400	Medium	C=C (Aromatic)	Stretch
1250-1000	Strong	C-O	Stretch

## Interpretation:

- O-H Stretch: A strong, broad absorption band in the region of 3550-3200 cm<sup>-1</sup> is the most characteristic feature of an alcohol, arising from the O-H stretching vibration.[6][7][8] The broadening is due to hydrogen bonding.[8]
- C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm<sup>-1</sup>, while aliphatic C-H stretches from the ethoxy and methylene groups are found just below 3000 cm<sup>-1</sup>.[3][9]
- C=C Aromatic Stretches: The presence of the aromatic ring will give rise to characteristic C=C stretching vibrations in the 1600-1400 cm<sup>-1</sup> region.[3]
- C-O Stretches: Strong absorptions in the 1250-1000 cm<sup>-1</sup> region are expected for the C-O stretching vibrations of the alcohol and the two aryl ether linkages.[6][7]

# Mass Spectrometry (MS)

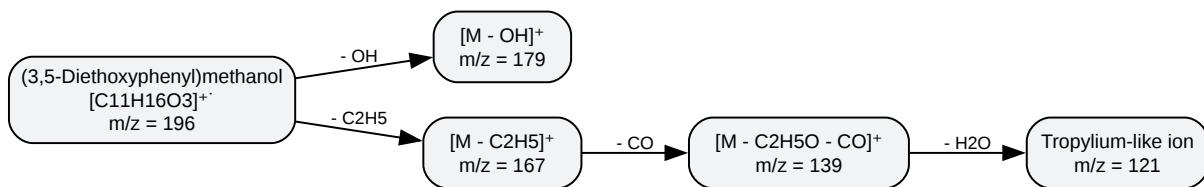
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **(3,5-Diethoxyphenyl)methanol**, electron ionization (EI) is a common technique.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of **(3,5-Diethoxyphenyl)methanol**

m/z	Proposed Fragment Ion
196	$[M]^{+ \cdot}$ (Molecular Ion)
179	$[M - OH]^{+ \cdot}$
167	$[M - C_2H_5]^{+ \cdot}$
139	$[M - C_2H_5O - CO]^{+ \cdot}$
121	Tropylium-like ion
91	Tropylium ion
77	Phenyl cation

## Interpretation of Fragmentation Pathways:

The molecular ion peak ( $[M]^{+ \cdot}$ ) is expected at m/z 196. The fragmentation of benzyl alcohol derivatives is well-documented and typically involves the loss of substituents from the benzylic position and rearrangements.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Figure 2. Proposed mass spectrometry fragmentation pathway.

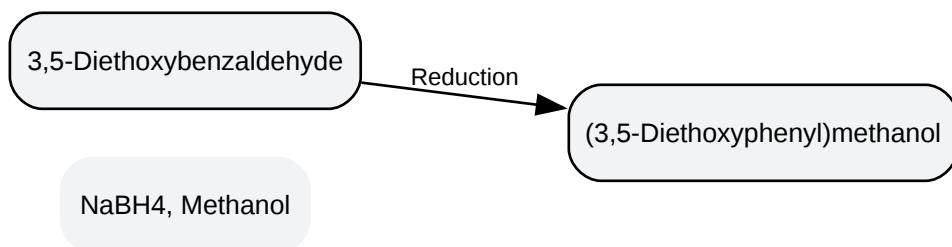
A primary fragmentation pathway involves the loss of a hydroxyl radical to form a stable benzylic cation at  $m/z$  179. Another likely fragmentation is the loss of an ethyl radical from one of the ethoxy groups, resulting in an ion at  $m/z$  167. Subsequent loss of carbon monoxide (CO) from this fragment could lead to the ion at  $m/z$  139.<sup>[11]</sup> Rearrangements can lead to the formation of stable tropylium-like ions.

## Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

### Synthesis of (3,5-Diethoxyphenyl)methanol

A common synthetic route to **(3,5-Diethoxyphenyl)methanol** is the reduction of 3,5-diethoxybenzaldehyde.



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Figure 3. Synthetic workflow for **(3,5-Diethoxyphenyl)methanol**.

#### Step-by-Step Protocol:

- Dissolution: Dissolve 3,5-diethoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Reduction: Add sodium borohydride (NaBH<sub>4</sub>) portion-wise to the stirred solution.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

- Quenching: Once the reaction is complete, slowly add water to quench the excess  $\text{NaBH}_4$ .
- Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
- Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

## Spectroscopic Analysis

### NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube. Add a small amount of TMS as an internal standard.[13]
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the TMS signal at 0.00 ppm.

### IR Spectroscopy:

- Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

### Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the compound from any impurities.
- MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically with an electron ionization (EI) source.
- Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z range (e.g., 50-300 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

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